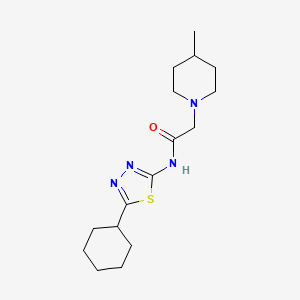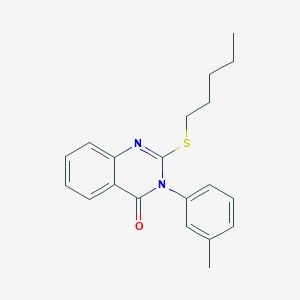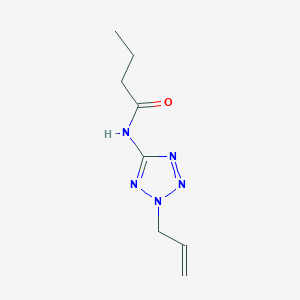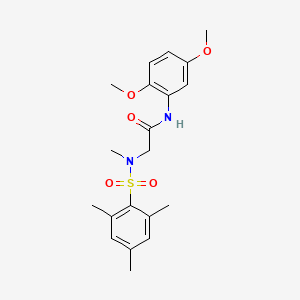
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide, also known as CTDP-1, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been elucidated through scientific research.
Wirkmechanismus
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes, including learning and memory, attention, and inflammation. By modulating the activity of this receptor, this compound is able to exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, this compound has anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide in lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the receptor and pathway of interest. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, the development of more potent analogs of this compound may lead to improved therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4OS/c1-12-7-9-20(10-8-12)11-14(21)17-16-19-18-15(22-16)13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMFEVSSHFAGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=NN=C(S2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)



![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)


![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)

![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)